molecular formula C13H10FNO2 B1395832 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid CAS No. 1272200-01-7

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

Cat. No. B1395832
M. Wt: 231.22 g/mol
InChI Key: XQAGBPWIAUMLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is represented by the SMILES string OC(=O)c1ccc(cn1)-c2ccc(F)cc2 . The empirical formula is C12H8FNO2 and the molecular weight is 217.20 .

Scientific Research Applications

Application in Cancer Treatment

One significant application of compounds related to 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is in cancer treatment. An example is the aurora kinase inhibitor, which includes structurally similar compounds and has been found useful in inhibiting Aurora A, a protein involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Fluorescence in Carbon Dots

These compounds are also crucial in the study of fluorescence in carbon dots. For instance, certain derivatives of pyridinecarboxylic acid have been identified as the main ingredients in carbon dots with high fluorescence quantum yields, expanding their potential applications (Lei Shi et al., 2016).

Antibacterial Properties

Pyridinecarboxylic acids and their derivatives have shown promising antibacterial properties. Studies on various substituted pyridinecarboxylic acids have shown efficacy in vitro and in vivo against bacterial infections (D. Bouzard et al., 1992).

Antihypertensive Activity

Compounds derived from 5-amino-2-pyridinecarboxylic acid, which are structurally related, have been synthesized and evaluated for their potential as antihypertensive agents (N. Finch et al., 1978).

Photophysical Properties

The study of photophysical properties of fluorescent thieno[3,2-b]pyridine derivatives, which are closely related to pyridinecarboxylic acids, shows how chemical modification can lead to tunable photophysical properties, useful in various scientific applications (Dan-Bi Sung et al., 2018).

Corrosion Inhibition

In the field of material science, certain pyridine derivatives are studied for their potential as corrosion inhibitors for metals, demonstrating the versatility of these compounds in industrial applications (Turuvekere K. Chaitra et al., 2016).

High Glass Transition and Thermal Stability

New pyridine-containing polyimides have been synthesized, showcasing high glass transition and thermal stability. This indicates their potential use in advanced material applications where stability under extreme conditions is crucial (Kun-Li Wang et al., 2008).

Safety And Hazards

The safety data sheet for 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid indicates that it is a solid form . It is classified as causing skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAGBPWIAUMLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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